molecular formula C16H15Cl3N2O2S B186133 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine CAS No. 197166-38-4

1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine

Cat. No. B186133
CAS RN: 197166-38-4
M. Wt: 405.7 g/mol
InChI Key: CMOHIYAYQCFWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons. This compound has been studied extensively in animal models to investigate the role of norepinephrine in various physiological and pathological processes.

Mechanism Of Action

1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine selectively damages noradrenergic neurons by inducing oxidative stress and causing the release of noradrenaline from the nerve terminals. The released noradrenaline is then taken up by neighboring cells, leading to the accumulation of toxic metabolites and subsequent cell death. This mechanism of action has been well-characterized in the literature and has been confirmed by various studies using 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine.
Biochemical and Physiological Effects
The selective damage of noradrenergic neurons by 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects in animal models. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. For example, 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine-induced noradrenergic denervation has been shown to reduce dopamine levels in the prefrontal cortex and striatum, leading to deficits in working memory and attention. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has also been shown to alter the expression of various genes involved in stress response and synaptic plasticity.

Advantages And Limitations For Lab Experiments

1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its selectivity for noradrenergic neurons, its well-established synthesis method, and its ability to induce long-lasting effects. However, there are also some limitations to using 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in lab experiments. For example, the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine can vary depending on the dose, route of administration, and animal species used. Additionally, the use of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in animal models may not fully recapitulate the effects of noradrenergic denervation in humans.

Future Directions

There are several future directions for research involving 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine. One area of interest is investigating the role of norepinephrine in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine could be used to selectively damage noradrenergic neurons in animal models of these diseases to investigate the effects of norepinephrine on disease pathology and progression. Another area of interest is investigating the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine on other neurotransmitter systems, such as serotonin and GABA. Finally, future research could focus on developing more selective and potent compounds for noradrenergic denervation to improve the specificity and reliability of animal models.
Conclusion
In conclusion, 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine is a chemical compound that has been widely used in scientific research to selectively damage noradrenergic neurons. This compound has been used to investigate the role of norepinephrine in various physiological and pathological processes and has several advantages and limitations for lab experiments. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has a well-established synthesis method and a well-characterized mechanism of action, making it a valuable tool for investigating the effects of noradrenergic denervation in animal models. Future research could focus on investigating the role of norepinephrine in neurodegenerative diseases, the effects of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine on other neurotransmitter systems, and developing more selective and potent compounds for noradrenergic denervation.

Synthesis Methods

The synthesis of 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine in its pure form. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine for their studies.

Scientific Research Applications

1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has been used extensively in scientific research to selectively damage noradrenergic neurons in animal models. This compound has been used to investigate the role of norepinephrine in various physiological and pathological processes, including learning and memory, stress response, depression, anxiety, and drug addiction. 1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine has also been used to study the effects of noradrenergic denervation on other neurotransmitter systems, such as dopamine and serotonin.

properties

CAS RN

197166-38-4

Product Name

1-(3-Chloro-phenyl)-4-(2,5-dichloro-benzenesulfonyl)-piperazine

Molecular Formula

C16H15Cl3N2O2S

Molecular Weight

405.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H15Cl3N2O2S/c17-12-2-1-3-14(10-12)20-6-8-21(9-7-20)24(22,23)16-11-13(18)4-5-15(16)19/h1-5,10-11H,6-9H2

InChI Key

CMOHIYAYQCFWEZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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